molecular formula C23H23N5O3 B4061885 N-methyl-5-[(8-quinolinyloxy)methyl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide

N-methyl-5-[(8-quinolinyloxy)methyl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide

Cat. No.: B4061885
M. Wt: 417.5 g/mol
InChI Key: KHEHJVGBYDFIJG-UHFFFAOYSA-N
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Description

N-methyl-5-[(8-quinolinyloxy)methyl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.18008961 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Applications

The compound's analogs have shown promise in antitumor activities. For instance, studies on quinazolin-4-one antitumor agents demonstrate high growth-inhibitory activity and unique biochemical characteristics, including delayed, non-phase-specific cell-cycle arrest. Modifications to increase water solubility have led to analogs with significantly more cytotoxicity than their precursors, retaining novel biochemical characteristics (Bavetsias et al., 2002).

Heterocyclic Chemistry Contributions

The compound's structure has been utilized in synthesizing new compounds with pharmacological significance. New derivatives containing quinoxaline rings fused with tetrazoles and oxadiazoles exhibit anti-inflammatory, analgesic, and anticonvulsant activities. These derivatives underscore the importance of the compound in drug design and heterocyclic chemistry (Kethireddy et al., 2017).

Electrochemical and Photocatalytic Properties

Research involving octamolybdate complexes constructed from a related quinoline–imidazole–monoamide ligand highlights the potential of such compounds in electrocatalysis and photocatalysis. These complexes exhibit not only reduction properties for various inorganic substances but also oxidation properties, alongside notable photocatalytic properties for degrading organic dyes (Li et al., 2020).

Antidepressant and Anxiolytic Potential

Compounds derived from quinoxalin-2-carboxamides, designed based on a three-point pharmacophore model, have been evaluated for their potential as 5-HT3 receptor antagonists, indicating their potential for antidepressant and anxiolytic applications. This research points to the role of the compound's structure in interacting with the 5-HT3 receptor through hydrophobic interactions (Mahesh et al., 2010).

Properties

IUPAC Name

N-methyl-5-(quinolin-8-yloxymethyl)-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-28(13-20-17-8-2-3-9-18(17)25-26-20)23(29)19-12-16(31-27-19)14-30-21-10-4-6-15-7-5-11-24-22(15)21/h4-7,10-12H,2-3,8-9,13-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEHJVGBYDFIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NNC2=C1CCCC2)C(=O)C3=NOC(=C3)COC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-5-[(8-quinolinyloxy)methyl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-methyl-5-[(8-quinolinyloxy)methyl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-methyl-5-[(8-quinolinyloxy)methyl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-methyl-5-[(8-quinolinyloxy)methyl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-methyl-5-[(8-quinolinyloxy)methyl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide
Reactant of Route 6
N-methyl-5-[(8-quinolinyloxy)methyl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide

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